Cas no 129025-96-3 (Aurantio-obtusin β-D-glucoside)

Aurantio-obtusin β-D-glucoside 化学的及び物理的性質
名前と識別子
-
- 9,10-Anthracenedione,3-(b-D-glucopyranosyloxy)-1,7-dihydroxy-2,8-dimethoxy-6-methyl-
- 1,7-dihydroxy-2,8-dimethoxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
- Aurantio-obtusin β-D-glucoside
- Glucoaurantio-obtusin
- Aurantio-obtusin-6-O-β-D-glucoside
- AURANTIO-OBTUSIN-6-O-BETA-D-GLUCOSIDE
- 129025-96-3
- 4,6-dihydroxy-3,5-dimethoxy-7-methyl-9,10-dioxo-9,10-dihydroanthracen-2-yl beta-D-glucopyranoside
- Aurantio-obtusin beta-D-glucoside
- CS-0032368
- CHEBI:28268
- Q27103598
- CHEMBL464229
- BDBM50133039
- Aurantio-obtusin
- Gluco-Aurantioobtusin
- A-D-glucoside
- AKOS037515344
- MS-29148
- HY-N4179
- DTXSID40331926
- aurantio-obtusin ?-D-glucoside
- DA-71145
-
- インチ: InChI=1S/C23H24O12/c1-7-4-8-13(22(33-3)14(7)25)17(28)12-9(15(8)26)5-10(21(32-2)18(12)29)34-23-20(31)19(30)16(27)11(6-24)35-23/h4-5,11,16,19-20,23-25,27,29-31H,6H2,1-3H3/t11-,16-,19+,20-,23-/m1/s1
- InChIKey: LQYQYAJWKXDTHR-PHVGODQESA-N
- ほほえんだ: O([C@H]1[C@@H]([C@H]([C@@H]([C@@H](CO)O1)O)O)O)C1=CC2C(C3C=C(C)C(=C(C=3C(C=2C(=C1OC)O)=O)OC)O)=O
計算された属性
- せいみつぶんしりょう: 492.126776g/mol
- ひょうめんでんか: 0
- XLogP3: 0.9
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 回転可能化学結合数: 5
- どういたいしつりょう: 492.126776g/mol
- 単一同位体質量: 492.126776g/mol
- 水素結合トポロジー分子極性表面積: 192Ų
- 重原子数: 35
- 複雑さ: 793
- 同位体原子数: 0
- 原子立体中心数の決定: 5
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 492.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.602±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 845.0±65.0 °C at 760 mmHg
- フラッシュポイント: 292.1±27.8 °C
- ようかいど: ほとんど溶けない(0.011 g/l)(25ºC)、
- じょうきあつ: 0.0±3.3 mmHg at 25°C
Aurantio-obtusin β-D-glucoside セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Aurantio-obtusin β-D-glucoside 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-0032368-10mg |
Aurantio-obtusin β-D-glucoside |
129025-96-3 | ≥99.0% | 10mg |
$686.0 | 2022-04-28 | |
MedChemExpress | HY-N4179-10mg |
Aurantio-obtusin β-D-glucoside |
129025-96-3 | 99.43% | 10mg |
¥5800 | 2024-04-20 | |
TargetMol Chemicals | TN1414-25mg |
Aurantio-obtusin β-D-glucoside |
129025-96-3 | 99.88% | 25mg |
¥ 4410 | 2024-07-20 | |
TargetMol Chemicals | TN1414-10mg |
Aurantio-obtusin β-D-glucoside |
129025-96-3 | 99.88% | 10mg |
¥ 2870 | 2024-07-20 | |
TargetMol Chemicals | TN1414-1mg |
Aurantio-obtusin β-D-glucoside |
129025-96-3 | 99.88% | 1mg |
¥ 595 | 2024-07-20 | |
A2B Chem LLC | AE64950-5mg |
Aurantio-obtusin-6-O-β-D-glucoside |
129025-96-3 | 99% | 5mg |
$395.00 | 2024-04-20 | |
A2B Chem LLC | AE64950-25mg |
Aurantio-obtusin-6-O-β-D-glucoside |
129025-96-3 | 98% | 25mg |
$774.00 | 2024-01-04 | |
A2B Chem LLC | AE64950-10mg |
Aurantio-obtusin-6-O-β-D-glucoside |
129025-96-3 | 99% | 10mg |
$615.00 | 2024-04-20 | |
A2B Chem LLC | AE64950-50mg |
Aurantio-obtusin-6-O-β-D-glucoside |
129025-96-3 | 98% | 50mg |
$1143.00 | 2024-01-04 | |
Aaron | AR009ZLU-10mg |
Aurantio-obtusin-6-O-β-D-glucoside |
129025-96-3 | 95% | 10mg |
$272.00 | 2025-02-11 |
Aurantio-obtusin β-D-glucoside 関連文献
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
6. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
-
Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
Aurantio-obtusin β-D-glucosideに関する追加情報
Introduction to Aurantio-obtusin β-D-glucoside (CAS No. 129025-96-3)
Aurantio-obtusin β-D-glucoside, a naturally occurring flavonoid glycoside, is a compound of significant interest in the field of pharmaceutical and biochemical research. This compound, identified by its unique chemical structure and biological properties, has garnered attention for its potential therapeutic applications. The chemical name Aurantio-obtusin β-D-glucoside highlights its composition, which includes a flavonoid aglycone and a β-D-glucoside moiety. This structural arrangement contributes to its distinct pharmacological profile, making it a subject of extensive study in medicinal chemistry.
The molecular formula of Aurantio-obtusin β-D-glucoside (CAS No. 129025-96-3) is C₂₁H₂₂O₁₁, reflecting its complex organic structure. This compound is characterized by a flavone backbone substituted with various functional groups, including hydroxyl and glycosidic bonds. The presence of these functional groups imparts unique chemical reactivity and biological activity, which are central to its investigation in drug development.
Recent research has elucidated the pharmacological properties of Aurantio-obtusin β-D-glucoside, revealing its potential as an antioxidant, anti-inflammatory, and antimicrobial agent. Studies have demonstrated that this compound can modulate various cellular pathways, including those involved in oxidative stress and inflammation. These findings suggest that Aurantio-obtusin β-D-glucoside may have therapeutic applications in conditions such as neurodegenerative diseases, cardiovascular disorders, and chronic inflammatory conditions.
In vitro and in vivo studies have provided compelling evidence of the biological efficacy of Aurantio-obtusin β-D-glucoside. For instance, research has shown that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative damage in cellular models. These effects are attributed to its ability to scavenge free radicals and activate antioxidant defense mechanisms within cells. Additionally, preclinical studies have indicated that Aurantio-obtusin β-D-glucoside may exhibit protective effects against neurotoxicity, making it a promising candidate for the development of neuroprotective therapies.
The structural features of Aurantio-obtusin β-D-glucoside also contribute to its potential as a lead compound for drug discovery. The flavonoid aglycone portion of the molecule interacts with various biological targets, while the glucoside moiety enhances solubility and bioavailability. This combination makes Aurantio-obtusin β-D-glucoside an attractive candidate for further optimization through structure-activity relationship (SAR) studies. By modifying specific functional groups or exploring analogs, researchers can enhance its pharmacological potency and selectivity.
Advances in synthetic chemistry have enabled the efficient preparation of Aurantio-obtusin β-D-glucoside, facilitating its use in both research and potential therapeutic applications. Synthetic methods have been developed to produce this compound in scalable quantities, allowing for detailed pharmacokinetic studies and formulation development. These advancements are crucial for translating preclinical findings into clinical trials and ultimately bringing new treatments to patients.
The growing interest in natural products like Aurantio-obtusin β-D-glucoside underscores the importance of exploring plant-derived compounds for therapeutic purposes. Traditional medicine has long utilized natural products for their health benefits, and modern scientific approaches are now providing insights into their molecular mechanisms. This integrative approach combines the wisdom of traditional practices with cutting-edge biomedical research to uncover novel therapeutic agents.
In conclusion, Aurantio-obtusin β-D-glucoside (CAS No. 129025-96-3) is a promising compound with significant potential in pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation into various therapeutic areas. As research continues to uncover new insights into its pharmacological effects, Aurantio-obtusin β-D-glucoside may play a crucial role in the development of innovative treatments for human diseases.

